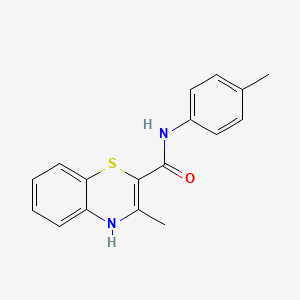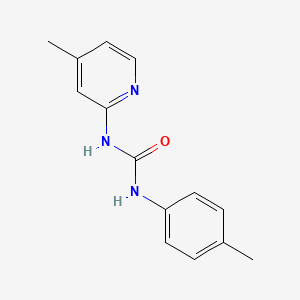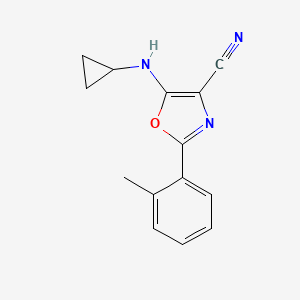
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives, which have shown promising results in drug development and other areas of research.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as COX-2, which are involved in inflammatory pathways. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide have been studied extensively. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It also inhibits the growth of cancer cells and induces apoptosis. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in inhibiting the activity of enzymes involved in inflammatory pathways and inducing apoptosis in cancer cells. However, the synthesis method of the compound is complex and requires careful optimization of reaction conditions to achieve high yields. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions between the compound and enzymes involved in inflammatory pathways or cancer cells. Another direction is to optimize the synthesis method of the compound to improve yields and reduce the complexity of the reaction. Additionally, further research is needed to determine the potential applications of the compound in other areas of research, such as material science or agriculture.
Métodos De Síntesis
The synthesis of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethylpyridin-1-ium-1-olate with hydrazine monohydrate followed by the condensation with ethyl chloroformate. The resulting product is then treated with ammonia to yield the final compound. The synthesis process is a multi-step reaction and requires careful optimization of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of drug development. The compound has been found to exhibit inhibitory activity against several enzymes such as COX-2, which is a target for anti-inflammatory drugs. It has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-16-10(9(12)7-14-16)11(17)15-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDWFGZTFEOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)




![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)

![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
